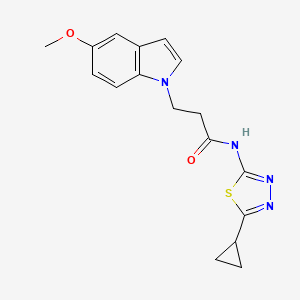

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide

Description

The compound N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide features a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position, linked via a propanamide chain to a 5-methoxyindole moiety.

Properties

Molecular Formula |

C17H18N4O2S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxyindol-1-yl)propanamide |

InChI |

InChI=1S/C17H18N4O2S/c1-23-13-4-5-14-12(10-13)6-8-21(14)9-7-15(22)18-17-20-19-16(24-17)11-2-3-11/h4-6,8,10-11H,2-3,7,9H2,1H3,(H,18,20,22) |

InChI Key |

RDTWTBHFKBCXRO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)C4CC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions to form 5-cyclopropyl-1,3,4-thiadiazole.

Indole Derivative Preparation: The indole moiety, 5-methoxy-1H-indole, can be synthesized from 5-methoxyindole through various methods, including Fischer indole synthesis.

Coupling Reaction: The final step involves coupling the thiadiazole and indole derivatives using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide linkage, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the indole moiety.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted amide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the thiadiazole ring could modulate the compound’s overall activity. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The thiadiazole ring’s 5-position substituent critically influences steric and electronic properties:

| Compound Name | Thiadiazole Substituent | Molecular Weight (g/mol) | logP (Predicted/Reported) | Key Features |

|---|---|---|---|---|

| Target Compound (5-cyclopropyl) | Cyclopropyl | ~384–400* | ~3.5–4.0† | Enhanced metabolic stability |

| N-(5-butyl-1,3,4-thiadiazol-2-yl)-...propanamide | Butyl (C4H9) | Not reported | Higher logP‡ | Increased lipophilicity |

| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-...propanamide | Cyclohexyl (C6H11) | 384.5 | ~4.2† | Bulky substituent; reduced solubility |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | Ethyl (C2H5) | 261.34 | ~2.8† | Compact; lower molecular weight |

*Estimated based on analogs in –4.

†Predicted using (logP = 3.15 for phenyl analog) and structural adjustments.

‡Inferred from alkyl chain length trends .

Propanamide Side Chain Modifications

The propanamide chain’s aromatic group (indole vs. phenyl) significantly impacts electronic properties and binding interactions:

| Compound Name | Aromatic Group | Hydrogen Bond Donors/Acceptors | Polar Surface Area (Ų) | Solubility (logSw)* |

|---|---|---|---|---|

| Target Compound (5-methoxyindole) | 5-Methoxyindole | 1 donor, 5 acceptors | ~55–60† | ~-3.5† |

| N-(5-cyclopropyl-...-3-(4-methoxyphenyl)propanamide | 4-Methoxyphenyl | 1 donor, 5 acceptors | 54.46 | -3.47 |

| 3-(5-(Benzyloxy)-1H-indol-1-yl)-...propanamide | 5-Benzyloxyindole | 1 donor, 6 acceptors | ~65–70† | ~-4.0† |

*Lower logSw indicates poorer aqueous solubility.

†Estimated from –5.

- Indole vs.

- Methoxy Position : The 5-methoxyindole in the target compound may exhibit better electronic modulation than 7-methoxyindole (), as para-substitution on indole optimizes π-stacking interactions .

- Benzyloxy Substituent : The benzyloxy group in increases logP (predicted ~4.5) but reduces solubility, limiting bioavailability .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, combining a thiadiazole ring and an indole moiety, suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O2S |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxyindol-1-yl)propanamide |

| InChI Key | RDTWTBHFKBCXRO-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : Reacting cyclopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions.

- Preparation of the Indole Derivative : Synthesizing 5-methoxyindole through Fischer indole synthesis.

- Coupling Reaction : Using a coupling agent like EDCI in the presence of triethylamine to form the final propanamide compound .

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on 1,3,4-thiadiazole derivatives have shown promising results against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using MTT assays .

The mechanism of action may involve the inhibition of specific enzymes or receptors critical for tumor growth. Further studies are needed to elucidate the exact pathways influenced by this compound.

The biological activity of this compound likely involves interactions with biological targets such as enzymes and receptors. The indole moiety may play a critical role in these interactions due to its ability to engage in π-stacking and hydrogen bonding with target molecules .

Study on Thiadiazole Derivatives

A study published in 2022 highlighted the cytotoxic effects of various thiadiazole derivatives against cancer cell lines. The findings indicated that modifications to the thiadiazole structure could enhance anticancer activity significantly . While this study did not focus exclusively on this compound, it underscores the potential of thiadiazoles in drug development.

Comparative Analysis with Similar Compounds

Comparative studies have shown that variations in the substituents on the indole ring can lead to differing biological activities:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide | Lacks methoxy group on indole | Simpler structure |

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-y)-3-(5-hydroxyindol-1-y)propanamide | Contains hydroxy group instead of methoxy | Potentially different biological activity |

Q & A

(Basic) What are the recommended synthetic routes for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methoxy-1H-indol-1-yl)propanamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves coupling the thiadiazole and indole moieties via amide bond formation. A common approach includes:

- Step 1: Prepare the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux with POCl₃ (as in ).

- Step 2: Synthesize the indole-propanamide intermediate using EDCI/HOBt-mediated coupling in DMF with triethylamine (adapted from ).

- Optimization: Control reaction temperature (90°C for cyclization, room temperature for coupling), maintain pH 8–9 during precipitation ( ), and use recrystallization (DMSO/water) for purity.

(Basic) Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR: Assign proton environments (e.g., methoxy at δ ~3.8 ppm, indole NH at δ ~8.5 ppm) and confirm stereochemistry.

- IR Spectroscopy: Identify amide C=O stretch (~1650–1700 cm⁻¹) and thiadiazole C-S vibrations (~650–750 cm⁻¹).

- Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC: Assess purity (>95%) using reverse-phase columns (C18) with UV detection.

(Advanced) How can computational methods like DFT and molecular docking aid in predicting the compound’s reactivity or target binding modes?

Answer:

- DFT (B3LYP/SDD): Optimize geometry to analyze bond angles (e.g., C1-C2-C3 = 121.4°) and electrostatic potential surfaces for nucleophilic/electrophilic sites ( ).

- Molecular Docking: Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina, focusing on interactions between the thiadiazole sulfur and hydrophobic pockets.

- MD Simulations: Predict stability in biological membranes (e.g., indole’s planar structure for π-π stacking).

(Advanced) What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

- Assay Standardization: Use consistent cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO ≤0.1%).

- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT/WST-1).

- Metabolite Profiling: Check for off-target effects via LC-MS/MS to identify degradation byproducts.

(Advanced) How can the synthetic protocol be optimized to address low yields (<50%) or byproduct formation?

Answer:

- Coupling Agent Screening: Compare EDCI, DCC, or HATU efficiency ( ).

- Stoichiometry Adjustment: Increase equivalents of indole-propanamide intermediate (1.2–1.5 eq).

- Purification: Replace recrystallization with flash chromatography (silica gel, CHCl₃:MeOH gradient) to isolate byproducts.

(Basic) What structural features influence this compound’s potential bioactivity?

Answer:

- Thiadiazole Ring: Electron-withdrawing cyclopropyl group enhances metabolic stability.

- Indole Moiety: Planar structure facilitates intercalation into DNA or hydrophobic enzyme pockets.

- Methoxy Group: Increases lipophilicity (logP ~2.5) for improved membrane permeability.

(Advanced) How can derivatives be designed to improve pharmacokinetic properties (e.g., solubility, half-life)?

Answer:

- Substituent Modification: Introduce polar groups (e.g., -OH, -COOH) on the indole ring to enhance aqueous solubility ().

- Prodrug Strategies: Mask the amide as an ester (e.g., pivaloyloxymethyl) for oral bioavailability.

- Salt Formation: Hydrochloride salts to improve crystallinity (as in ).

(Advanced) What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Reagent Scalability: Replace POCl₃ (corrosive) with safer alternatives (e.g., PCl₃ in controlled conditions).

- Heat Dissipation: Optimize reflux conditions for larger volumes (jacketed reactors).

- Purification: Transition from preparative TLC to automated flash chromatography.

(Basic) What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH Stability: Stable at pH 4–7 (amide hydrolysis occurs at pH <2 or >10).

- Thermal Stability: Decomposes >150°C (TGA data recommended).

- Light Sensitivity: Store in amber vials to prevent indole ring photodegradation.

(Advanced) How can structure-activity relationship (SAR) studies guide the development of more potent analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.